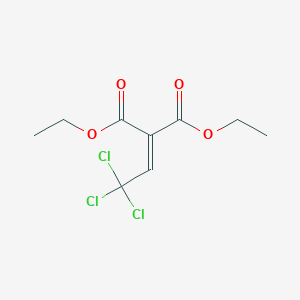










|
REACTION_CXSMILES
|
NC1N=C2C(NC=N2)=C([Cl:11])N=1.C(=O)([O-])[O-].[K+].[K+].O.NC1N=C2C(N=CN2[CH:29]2[C:31]([C:37]([O:39][CH2:40][CH3:41])=[O:38])([C:32]([O:34][CH2:35][CH3:36])=[O:33])[C:30]2([Cl:43])[Cl:42])=C(Cl)N=1>CS(C)=O>[Cl:11][C:30]([Cl:42])([Cl:43])[CH:29]=[C:31]([C:32]([O:34][CH2:35][CH3:36])=[O:33])[C:37]([O:39][CH2:40][CH3:41])=[O:38] |f:1.2.3|
|


|
Name
|
2-amino-6-chloro-9-(3,3-dicarboethoxy-2,2-dichlorocyclopropyl)purine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=C2N=CN(C2=N1)C1C(C1(C(=O)OCC)C(=O)OCC)(Cl)Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)Cl
|
|
Name
|
|
|
Quantity
|
88.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
26.1 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
650 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was then added to the resulting mixture
|
|
Type
|
ADDITION
|
|
Details
|
3,495,012, was added to the resulting mixture
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for two hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
Thereafter, the reaction mixture was filtered
|
|
Type
|
ADDITION
|
|
Details
|
the filtrate was poured into water
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated crystals were collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with 100 ml of water
|
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C=C(C(=O)OCC)C(=O)OCC)(Cl)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 440 mmol | |
| AMOUNT: MASS | 127.4 g | |
| YIELD: PERCENTYIELD | 82.8% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 240.1 mmol | |
| AMOUNT: MASS | 101.5 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |